Methyl 2-hydroxytetradecanoate
Overview
Description
Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is an organic compound with the molecular formula C15H30O3. It is a methyl ester derivative of 2-hydroxytetradecanoic acid. This compound is a member of the fatty acid methyl esters (FAME) family, which are commonly used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxytetradecanoate can be synthesized through the esterification of 2-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Esters.
Scientific Research Applications
Methyl 2-hydroxytetradecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism by which methyl 2-hydroxytetradecanoate exerts its effects involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 3-hydroxytetradecanoate: Similar in structure but with the hydroxyl group on the third carbon.
Methyl 2-hydroxyhexadecanoate: Similar but with a longer carbon chain (16 carbons).
Methyl 2-hydroxyoctadecanoate: Similar but with an even longer carbon chain (18 carbons).
Uniqueness: Methyl 2-hydroxytetradecanoate is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. These properties make it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-hydroxytetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14,16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSJSYRBAGGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345900 | |
Record name | Methyl 2-hydroxytetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56009-40-6 | |
Record name | Methyl 2-hydroxytetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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